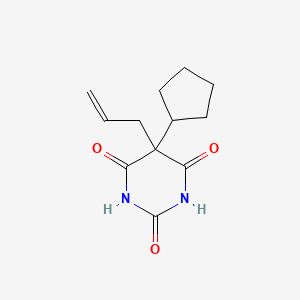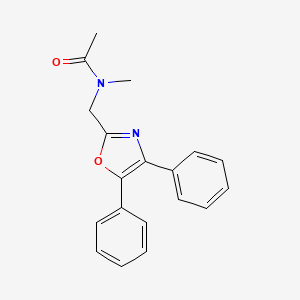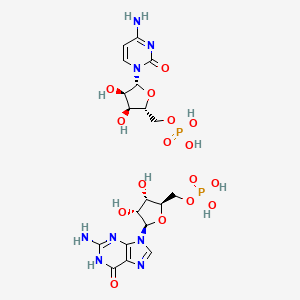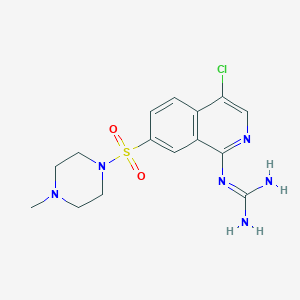
(4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanone is a chemical compound with the molecular formula C14H19ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
The synthesis of (4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanone typically involves the reaction of piperazine with 3-chloropropyl chloride in the presence of a base, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a carbonyl group.
(4-(3-Chloropropyl)piperazin-1-yl)(phenyl)methane: This compound lacks the carbonyl group present in this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
40323-87-3 |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
[4-(3-chloropropyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19ClN2O/c15-7-4-8-16-9-11-17(12-10-16)14(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Clé InChI |
WCBZCTXOVGPSLU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)


![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)



